molecular formula C16H17NOS2 B2705127 (E)-3-(thiophen-3-yl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 1396890-79-1

(E)-3-(thiophen-3-yl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2705127
CAS No.: 1396890-79-1
M. Wt: 303.44
InChI Key: MLELWDOKIIXCRX-OWOJBTEDSA-N
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Description

(E)-3-(thiophen-3-yl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H17NOS2 and its molecular weight is 303.44. The purity is usually 95%.
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Scientific Research Applications

NMR Characteristics and Conformational Analysis

A study by Zheng Jin-hong (2011) focused on a series of derivatives related to your compound of interest. They designed and synthesized these compounds and presented their 1H and 13C NMR spectral assignments. Their conformations were analyzed using ROESY, variable-temperature NMR spectroscopy, and molecular modeling, highlighting the compound's structural flexibility and potential for various chemical applications (Zheng Jin-hong, 2011).

Stereochemistry of Ionic Thiol Addition to Acetylenic Ketones

Research by Mohamed T. Omar and M. N. Basyouni (1974) explored the piperidine-catalyzed addition of thiols to acetylenic ketones, producing a mixture of (E)- and (Z)-isomers. Their work, focusing on configurational assignments based on NMR, UV, and IR spectroscopy, contributes to understanding the stereochemical outcomes of reactions involving similar compounds (Mohamed T. Omar & M. N. Basyouni, 1974).

Syntheses and Crystal Structures of Novel Thiophene/Phenyl-Piperidine Hybrid Chalcones

A 2014 study by M. Parvez et al. reported the synthesis and crystal structures of four novel chalcones closely related to your compound. They demonstrated the chair conformations of the piperidine rings and the planarity of the thiophene rings. These structural insights are crucial for understanding the chemical behavior and potential applications of such compounds in material science and pharmaceuticals (M. Parvez et al., 2014).

Antimicrobial Activity of Piperidine-Quinoline Compounds

D. Ashok et al. (2014) synthesized a series of compounds via Claisen-Schmidt condensation, including piperidine-quinoline derivatives. Their structures were confirmed using various spectroscopic methods, and they exhibited significant in vitro antibacterial and antifungal activities. This study suggests potential therapeutic applications for compounds with structural similarities to your compound of interest (D. Ashok et al., 2014).

Anti-Breast Cancer Activity

A study by M. Al-Said et al. (2011) involved synthesizing novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives with a biologically active sulfone moiety. They demonstrated significant in-vitro anticancer activity against the human breast cancer cell line (MCF7), indicating the potential of structurally related compounds in cancer treatment (M. Al-Said et al., 2011).

Properties

IUPAC Name

(E)-3-thiophen-3-yl-1-(4-thiophen-3-ylpiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS2/c18-16(2-1-13-5-9-19-11-13)17-7-3-14(4-8-17)15-6-10-20-12-15/h1-2,5-6,9-12,14H,3-4,7-8H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLELWDOKIIXCRX-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C=CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=CSC=C2)C(=O)/C=C/C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.